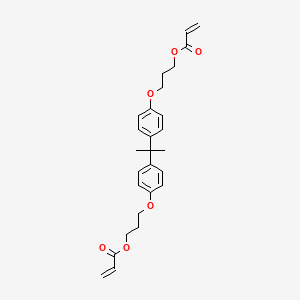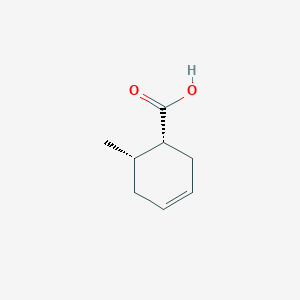
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6S)-6-Methoxycarbonylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a methyl group.
(1R,6S)-6-Phenylcyclohex-3-ene-1-carboxylic acid: Contains a phenyl group instead of a methyl group.
Uniqueness
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
Eigenschaften
CAS-Nummer |
38073-86-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1R,6S)-6-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI-Schlüssel |
UTEIUSUWIZICDO-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CC=CC[C@H]1C(=O)O |
Kanonische SMILES |
CC1CC=CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
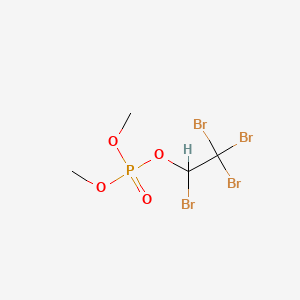
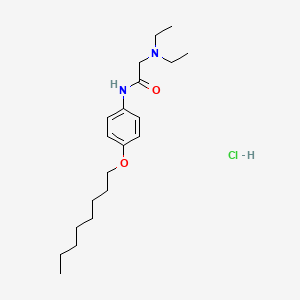

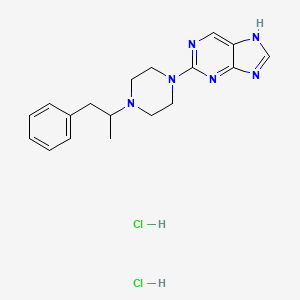

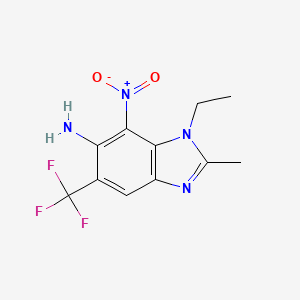
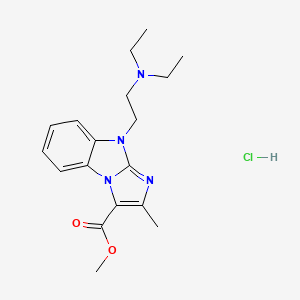

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

